molecular formula C6H9BO3S B13121786 [5-(Ethylsulfanyl)furan-3-yl]boronic acid

[5-(Ethylsulfanyl)furan-3-yl]boronic acid

Cat. No.: B13121786
M. Wt: 172.01 g/mol
InChI Key: UVBRJMZTVLJELN-UHFFFAOYSA-N
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Description

[5-(Ethylsulfanyl)furan-3-yl]boronic acid is an organoboron compound that features a furan ring substituted with an ethylsulfanyl group at the 5-position and a boronic acid group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Ethylsulfanyl)furan-3-yl]boronic acid typically involves the introduction of the boronic acid group to a pre-formed furan ring. One common method is the borylation of a furan derivative using a boron reagent under palladium-catalyzed conditions. For instance, the reaction of 5-(ethylsulfanyl)furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(Ethylsulfanyl)furan-3-yl]boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing functional groups.

    Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted furan derivatives.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are substituted furan derivatives.

Scientific Research Applications

[5-(Ethylsulfanyl)furan-3-yl]boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki–Miyaura coupling.

    Biology: The compound can be used to synthesize biologically active molecules, potentially serving as intermediates in drug discovery.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.

    Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties, useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of [5-(Ethylsulfanyl)furan-3-yl]boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The ethylsulfanyl group may influence the electronic properties of the furan ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    [5-(Methylsulfanyl)furan-3-yl]boronic acid: Similar structure but with a methyl group instead of an ethyl group.

    [5-(Phenylsulfanyl)furan-3-yl]boronic acid: Similar structure but with a phenyl group instead of an ethyl group.

    [5-(Ethylsulfanyl)thiophene-3-yl]boronic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

[5-(Ethylsulfanyl)furan-3-yl]boronic acid is unique due to the presence of both the ethylsulfanyl and boronic acid groups on a furan ring. This combination imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C6H9BO3S

Molecular Weight

172.01 g/mol

IUPAC Name

(5-ethylsulfanylfuran-3-yl)boronic acid

InChI

InChI=1S/C6H9BO3S/c1-2-11-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3

InChI Key

UVBRJMZTVLJELN-UHFFFAOYSA-N

Canonical SMILES

B(C1=COC(=C1)SCC)(O)O

Origin of Product

United States

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